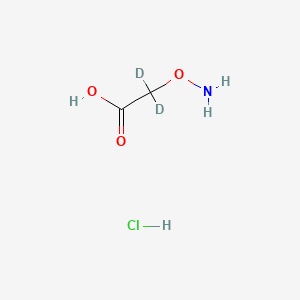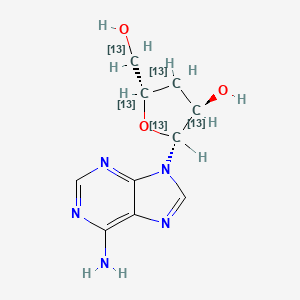
Aminooxyacetic Acid-d2 Hemihydrochloride; 2-(Aminooxy)acetic Acid-d2 Hemihydrochloride; Carboxymethoxyamine-d2 Hemihydrochloride; Carboxymethoxylamine-d2 Hemihydrochloride; O-Carboxymethylhydroxylamine-d2 Hemihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethoxyamine-d2 Hemihydrochloride is a stable isotope-labeled compound with the molecular formula C2H3D2NO3•1/2HCl and a molecular weight of 111.33 . It is commonly used in various scientific research applications due to its unique properties and stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carboxymethoxyamine-d2 Hemihydrochloride is synthesized by reacting O-carboxymethylacetone oxime with hydrochloric acid . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Carboxymethoxyamine-d2 Hemihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes precise control of reaction parameters and purification steps to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Carboxymethoxyamine-d2 Hemihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Carboxymethoxyamine-d2 Hemihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reagent and intermediate in synthetic chemistry, particularly in isotope labeling studies.
Biology: It is used in biochemical assays and metabolic studies due to its stable isotope labeling.
Medicine: Research involving metabolic pathways and drug development often utilizes this compound.
Wirkmechanismus
The mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride involves its interaction with specific molecular targets and pathways. It acts by incorporating the stable isotope label into target molecules, allowing for detailed tracking and analysis in various studies. The exact pathways and targets depend on the specific application and research focus.
Vergleich Mit ähnlichen Verbindungen
Aminooxyacetic Acid Hemihydrochloride: Similar in structure and used in similar applications.
Hydroxylamine-O-acetic Acid Hemihydrochloride: Another related compound with comparable uses.
Uniqueness: Carboxymethoxyamine-d2 Hemihydrochloride is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in research applications compared to non-labeled counterparts.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride, researchers can effectively utilize this compound in various scientific endeavors.
Eigenschaften
Molekularformel |
C2H6ClNO3 |
|---|---|
Molekulargewicht |
129.54 g/mol |
IUPAC-Name |
2-aminooxy-2,2-dideuterioacetic acid;hydrochloride |
InChI |
InChI=1S/C2H5NO3.ClH/c3-6-1-2(4)5;/h1,3H2,(H,4,5);1H/i1D2; |
InChI-Schlüssel |
IXMIEQPWCAPGKV-CUOKRTIESA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)ON.Cl |
Kanonische SMILES |
C(C(=O)O)ON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)



![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)


![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)
![6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)

